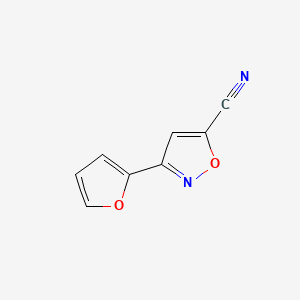
2-Furancarboxylicacid,tetrahydro-,1-methylethylester(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furancarboxylicacid,tetrahydro-,1-methylethylester(9CI) is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.197. This compound is a derivative of 2-furancarboxylic acid, where the furan ring is hydrogenated to form tetrahydrofuran, and the carboxylic acid group is esterified with isopropyl alcohol. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxylicacid,tetrahydro-,1-methylethylester(9CI) typically involves the hydrogenation of 2-furancarboxylic acid to tetrahydrofuran-2-carboxylic acid, followed by esterification with isopropyl alcohol. The hydrogenation process is usually carried out using palladium (Pd) catalysts under hydrogen gas (H2) at elevated temperatures and pressures . The esterification reaction can be catalyzed by acids such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) under reflux conditions.
Industrial Production Methods
In industrial settings, the production of 2-Furancarboxylicacid,tetrahydro-,1-methylethylester(9CI) follows similar synthetic routes but on a larger scale. The hydrogenation and esterification processes are optimized for higher yields and efficiency. Continuous flow reactors and advanced catalytic systems are often employed to enhance the reaction rates and product purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Furancarboxylicacid,tetrahydro-,1-methylethylester(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrahydrofuran-2-carboxylic acid.
Reduction: Reduction reactions can further hydrogenate the ester group to form alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Tetrahydrofuran-2-carboxylic acid.
Reduction: Tetrahydrofuran-2-methanol.
Substitution: Tetrahydrofuran-2-carboxamide or other ester derivatives.
Applications De Recherche Scientifique
2-Furancarboxylicacid,tetrahydro-,1-methylethylester(9CI) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals, flavors, and fragrances.
Mécanisme D'action
The mechanism of action of 2-Furancarboxylicacid,tetrahydro-,1-methylethylester(9CI) involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical reactions. The furan ring structure allows for interactions with enzymes and receptors, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furancarboxylic acid: The parent compound with a furan ring and carboxylic acid group.
Tetrahydrofuran-2-carboxylic acid: The hydrogenated form of 2-furancarboxylic acid.
2-Furancarboxylicacid,tetrahydro-,methylester: An ester derivative with a methyl group instead of an isopropyl group.
Uniqueness
2-Furancarboxylicacid,tetrahydro-,1-methylethylester(9CI) is unique due to its specific esterification with isopropyl alcohol, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
178461-70-6 |
|---|---|
Formule moléculaire |
C8H14O3 |
Poids moléculaire |
158.197 |
Nom IUPAC |
propan-2-yl oxolane-2-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-6(2)11-8(9)7-4-3-5-10-7/h6-7H,3-5H2,1-2H3 |
Clé InChI |
DGZOZONCGXAPDH-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1CCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(4-Nitroanilino)methyl]quinolin-8-ol](/img/structure/B574650.png)

![Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine](/img/structure/B574655.png)

![2-Methylpyrrolo[1,2-A]pyrazine-1,3,4(2H)-trione](/img/structure/B574667.png)
